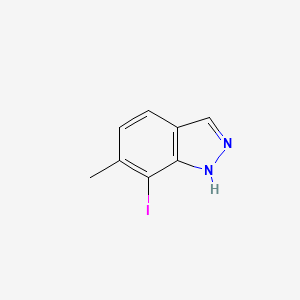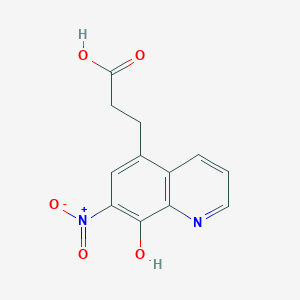![molecular formula C12H9ClN4O B11853748 4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 6289-05-0](/img/structure/B11853748.png)
4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Vorbereitungsmethoden
The synthesis of 4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with formamidine or similar reagents to form the pyrimidine ring.
Industrial production methods often optimize these steps to improve yield and purity while minimizing the use of hazardous reagents .
Analyse Chemischer Reaktionen
4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including :
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts like palladium (Pd) for coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown significant activity against various biological targets, making it a candidate for drug development.
Medicine: It has been evaluated for its anticancer properties, particularly as an inhibitor of protein kinases involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets . It primarily acts as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and biological activity . Similar compounds include:
1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine: These compounds have been studied for their antiviral activity.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and have been evaluated as potential anticancer agents.
The unique substitution pattern of this compound contributes to its distinct biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
6289-05-0 |
|---|---|
Molekularformel |
C12H9ClN4O |
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
4-(4-chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3 |
InChI-Schlüssel |
LLXBXTDAGKMBAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853704.png)








